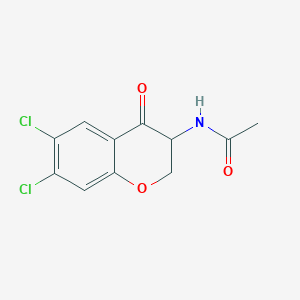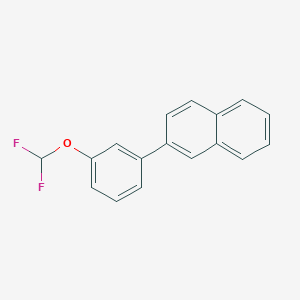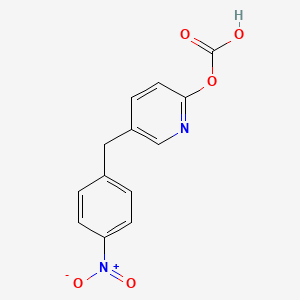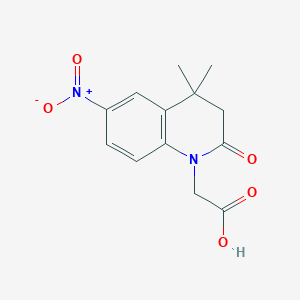
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a naphthalene ring substituted with methoxy groups and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,7-dimethoxynaphthalene-1-carboxylic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Applications De Recherche Scientifique
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dibenzoyl-2,7-dimethoxynaphthalene: Another naphthalene derivative with similar structural features.
(3-Ethyl-6,7-dimethoxynaphthalen-1-yl) (phenyl)methanone: A related compound with different substituents on the naphthalene ring.
Uniqueness
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
5-(2,7-dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H13N3O3/c1-18-9-5-3-8-4-6-11(19-2)12(10(8)7-9)13-16-17-14(15)20-13/h3-7H,1-2H3,(H2,15,17) |
Clé InChI |
HVNGLMCROLLUNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC(=C2C3=NN=C(O3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)



![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)

![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B11848653.png)
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)

